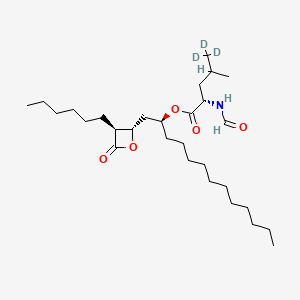

Orlistat-d3

Description

Properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-HDVRVJOHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of Orlistat-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and purification of Orlistat-d3, a deuterated analog of the lipase inhibitor Orlistat. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this isotopically labeled compound for research purposes. The guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and methods for analytical characterization.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases and is widely used in the management of obesity.[1] Isotopically labeled analogs of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, allowing for sensitive and accurate quantification in complex biological matrices.

This guide focuses on a common and practical approach to the synthesis of this compound, which involves the coupling of a deuterated N-formyl-L-leucine precursor with the non-deuterated β-lactone core of the Orlistat molecule.

Synthesis of this compound

The synthesis of this compound is analogous to the final step in the total synthesis of Orlistat, which involves the esterification of the secondary alcohol of the β-lactone intermediate with N-formyl-L-leucine. In this case, a deuterated version of N-formyl-L-leucine is utilized.

Synthetic Pathway

The proposed synthetic pathway for this compound is a coupling reaction between N-formyl-L-leucine-d3 and (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Orlistat.

Materials:

-

N-formyl-L-leucine-d3

-

(3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

-

Pivaloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Formic acid

-

Water

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Mixed Anhydride: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-formyl-L-leucine-d3 (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to -10 °C. To this solution, add pivaloyl chloride (1.05 eq) dropwise, maintaining the temperature between -10 °C and -5 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the pivaloyl formic anhydride.

-

Coupling Reaction: In a separate flask, dissolve (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (1.2 eq) in anhydrous dichloromethane. Add this solution to the pre-formed mixed anhydride solution at -10 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and any side products. Two common methods for the purification of Orlistat are recrystallization and preparative high-performance liquid chromatography (HPLC).

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization

Recrystallization from a non-polar solvent is a cost-effective method for purifying Orlistat.

Materials:

-

Crude this compound

-

n-Hexane or n-Heptane

Procedure:

-

Dissolve the crude this compound in a minimal amount of n-hexane at an elevated temperature (e.g., 40-50 °C).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator (0-5 °C) to induce crystallization.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold n-hexane.

-

Dry the purified this compound under vacuum to remove residual solvent. A patent for Orlistat suggests that dissolving the crude product in n-hexane and cooling to 0 to 5°C can yield a product with high purity.[2]

Experimental Protocol: Preparative HPLC

For higher purity requirements, preparative reverse-phase HPLC is the method of choice. This method is effective in separating Orlistat from its impurities.[3]

Instrumentation and Conditions:

-

Column: C8 or C18 preparative column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. For instance, a mobile phase of methanol/water (85:15, v/v) has been reported for the purification of Orlistat.[3]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.

-

Detection: UV at 210 nm.

Procedure:

-

Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.

-

Filter the solution to remove any particulate matter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Studies have shown that preparative RP-HPLC can yield Orlistat with a purity of up to 99.8%.[3]

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities reported for unlabeled Orlistat.

| Parameter | Expected Value | Reference |

| Synthesis | ||

| Reaction Yield (Crude) | 70-90% | Based on analogous Orlistat syntheses |

| Purification | ||

| Purity after Recrystallization | >98% | [2] |

| Purity after Preparative HPLC | >99.5% | [3][4] |

| Analytical Data | Expected Values for this compound |

| Mass Spectrometry | |

| Molecular Weight | 498.76 g/mol |

| [M+H]⁺ | m/z ≈ 500.4 |

| NMR Spectroscopy | |

| ¹H NMR | Similar to Orlistat, with the absence of the N-formyl proton signal and altered splitting patterns for adjacent protons. |

| ¹³C NMR | Similar to Orlistat, with potential slight isotopic shifts for carbons near the deuterium label. |

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of Orlistat.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation. The expected molecular weight for this compound is approximately 498.76 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-formyl proton will be absent, providing direct evidence of successful deuteration.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. By following the outlined experimental protocols and utilizing the suggested analytical methods, researchers can confidently prepare and characterize this valuable isotopically labeled compound. The provided data and workflows are intended to serve as a practical resource for scientists engaged in drug metabolism research and other fields requiring high-purity deuterated standards.

References

- 1. (S,S,S,S)-Orlistat ;N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester - Opulent Pharma [opulentpharma.com]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. CN102558103B - Method for separating and purifying Orlistat - Google Patents [patents.google.com]

- 5. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Physicochemical Properties of Orlistat-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Orlistat-d3, a deuterated isotopologue of the lipase inhibitor Orlistat. This document is intended to serve as a vital resource for researchers engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methodologies. This compound is primarily utilized as an internal standard for the precise quantification of Orlistat in biological matrices by mass spectrometry. Understanding its fundamental properties is crucial for its effective application.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Orlistat. This comparative data is essential for understanding the subtle yet significant impact of isotopic substitution.

Table 1: Molecular and Physical Properties

| Property | This compound | Orlistat |

| Molecular Formula | C₂₉H₅₀D₃NO₅ | C₂₉H₅₃NO₅ |

| Molecular Weight | 498.8 g/mol | 495.7 g/mol |

| Physical Form | Solid | White to off-white crystalline powder |

| Melting Point | Not specified | 40-51.6 °C |

Note: The melting point for this compound is not readily published. However, deuterium incorporation can sometimes lead to a slight decrease in the melting point compared to the non-deuterated analog.

Table 2: Solubility and Dissociation Properties

| Property | This compound | Orlistat |

| Solubility in Water | Not specified | Practically insoluble (0.49 ± 0.12 µg/mL) |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | Freely soluble in Chloroform; Very soluble in Methanol and Ethanol |

| pKa | Not specified | No pKa within the physiological pH range |

Note: Orlistat's lack of a pKa in the physiological range indicates it does not ionize under typical biological conditions.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key properties like solubility and pKa, which are applicable to this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound solid

-

Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). They are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation at high speed to pellet the undissolved solid.

-

Sampling: A clear aliquot of the supernatant is carefully removed without disturbing the solid pellet.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is prepared using standard solutions of known this compound concentrations to ensure accurate quantification.

-

Confirmation: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or PXRD) to confirm that no phase transformation or degradation has occurred during the experiment.

Determination of pKa (Potentiometric Titration)

While Orlistat has no pKa in the physiological range, this protocol describes the standard method for determining the acid dissociation constant for compounds that do ionize.

Objective: To measure the pKa of a compound by monitoring pH changes during titration with an acid or base.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a mixture of water and a co-solvent (if necessary to achieve sufficient initial solubility).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode is immersed in the solution, which is continuously stirred.

-

Titration: The solution is titrated with a standardized titrant (acid or base). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).

-

Co-solvent Correction: If a co-solvent is used, the apparent pKa measured must be corrected to obtain the aqueous pKa value using established methods like the Yasuda-Shedlovsky extrapolation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms relevant to the study of this compound.

Logical Workflow for Physicochemical Characterization

This diagram outlines the systematic process for characterizing the fundamental physicochemical properties of a deuterated active pharmaceutical ingredient (API) like this compound.

Caption: Physicochemical characterization workflow for this compound.

Mechanism of Action: Lipase Inhibition

This diagram illustrates the established mechanism of action for Orlistat, which is directly applicable to this compound. Orlistat acts as a potent inhibitor of gastrointestinal lipases.

Caption: Orlistat inhibits lipases, preventing fat digestion and absorption.

Orlistat-d3: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Orlistat-d3, a deuterated analog of the widely used anti-obesity medication Orlistat. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed experimental protocols, data summaries, and visual representations of key processes.

Introduction to this compound

This compound is a stable isotope-labeled version of Orlistat, in which three hydrogen atoms have been replaced with deuterium.[1] Stable isotope labeling is a critical tool in drug development, primarily used for quantitative analysis in pharmacokinetic and metabolic studies.[2] The incorporation of deuterium can potentially influence the metabolic profile of a drug, a concept that has garnered significant attention in pharmaceutical research.[2]

Orlistat itself is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[3][4] By inhibiting these lipases, Orlistat prevents the absorption of approximately 30% of dietary fat, leading to a caloric deficit and subsequent weight loss.[5][6] It is the saturated derivative of lipstatin, a natural lipase inhibitor, but was chosen for development due to its greater stability.[3]

Isotopic Enrichment of this compound

The isotopic enrichment of a deuterated compound is a critical parameter, defining the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. This is a key indicator of the quality and suitability of the labeled compound for use as an internal standard in quantitative bioanalysis.

Quantitative Data on Isotopic Enrichment

Direct, publicly available certificates of analysis with detailed isotopic distribution for commercial this compound are limited. However, suppliers of this compound specify the purity of their deuterated forms.

| Parameter | Specification | Source |

| Purity of Deuterated Forms | 99%+ (d1-d3) | [7] |

Note: This specification indicates that over 99% of the Orlistat molecules are deuterated to some extent (containing one, two, or three deuterium atoms), but it does not provide the specific percentage of the d3 species.

Experimental Protocol for Determining Isotopic Enrichment

The precise isotopic enrichment and distribution can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Mass Spectrometry Method

A general method for determining the isotopic enrichment of labeled molecules by mass spectrometry involves comparing the experimental isotope distribution with theoretical distributions.[8]

Objective: To determine the isotopic enrichment of this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analysis of Unlabeled Orlistat:

-

Prepare a solution of unlabeled Orlistat of known concentration.

-

Inject the solution into the mass spectrometer and acquire the mass spectrum.

-

Determine the natural isotopic distribution of the M+0, M+1, M+2, etc., peaks for the molecular ion of Orlistat.

-

-

Analysis of this compound:

-

Prepare a solution of this compound of a similar concentration.

-

Inject the solution into the mass spectrometer and acquire the mass spectrum of the molecular ion region.

-

-

Data Analysis:

-

Correct the measured isotope distribution of this compound for the natural isotopic abundance of all elements in the molecule.

-

Compare the corrected experimental isotope distribution to theoretical distributions calculated for a range of possible isotopic enrichments (e.g., from 95% to 99.9%).

-

The isotopic enrichment is determined by finding the theoretical distribution that best fits the experimental data.[8]

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) can also be used to determine the level of deuterium incorporation.

Objective: To determine the percentage of deuterium incorporation at specific sites in this compound.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

¹H-NMR Analysis:

-

Accurately weigh a sample of this compound and a suitable internal standard with a known concentration.

-

Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H-NMR spectrum.

-

Integrate the signal of a proton in the unlabeled Orlistat that corresponds to a deuterated position in this compound and compare it to the integral of a signal from a non-deuterated position and the internal standard. The reduction in the integral of the target signal is indicative of the level of deuteration.

-

-

²H-NMR Analysis:

-

Dissolve a known amount of this compound in a non-deuterated solvent.

-

Acquire a quantitative ²H-NMR spectrum.

-

The presence and integration of signals in the ²H spectrum directly confirm the locations and relative amounts of deuterium incorporation.[9]

-

Stability of this compound

The stability of a drug substance is a critical quality attribute. While specific stability studies on this compound are not extensively published, the stability of Orlistat has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The deuteration in this compound is not expected to significantly alter its chemical stability, as the C-D bond is generally stronger than the C-H bond, potentially leading to a slight increase in stability (a kinetic isotope effect). The degradation pathways are expected to be identical to those of unlabeled Orlistat.

Summary of Forced Degradation Studies of Orlistat

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of a drug molecule.

| Stress Condition | Conditions | Observations |

| Acidic Hydrolysis | 2 M HCl in methanol/water (80:20) refluxed for 30 min | Significant degradation (~95%)[5] |

| Alkaline Hydrolysis | 2 M NaOH in methanol/water (80:20) refluxed for 30 min | Significant degradation (~48%)[5] |

| Neutral Hydrolysis | Methanol/water (80:20) refluxed for 3 h | Moderate degradation (~60%)[5] |

| Oxidative Degradation | 3% H₂O₂ in methanol (80:20) refluxed for 30 min | Relatively stable, with ~23% degradation[5] |

| Photolytic Degradation | Exposure of solution in methanol/water (80:20) to light | Significant degradation (~48%)[5] |

| Thermal Degradation | Dry heat | Stable[5] |

Experimental Protocol for Forced Degradation Studies

The following protocol, adapted from studies on Orlistat, can be applied to assess the stability of this compound.[5]

Objective: To evaluate the stability of this compound under various stress conditions.

Instrumentation: HPLC with UV or MS detector, pH meter, calibrated oven, photostability chamber.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

-

Acidic Degradation:

-

Mix the stock solution with an equal volume of 2 M HCl.

-

Reflux the solution for 30 minutes.

-

Cool, neutralize with 2 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Alkaline Degradation:

-

Mix the stock solution with an equal volume of 2 M NaOH.

-

Reflux the solution for 30 minutes.

-

Cool, neutralize with 2 M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Reflux for 30 minutes.

-

Cool and dilute with mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in methanol/water to light in a photostability chamber.

-

Take samples at various time points for analysis.

-

-

Thermal Degradation:

-

Keep the solid this compound powder in an oven at a controlled temperature (e.g., 70°C) for a specified period.

-

Dissolve the stressed powder in mobile phase for analysis.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Quantify the amount of remaining this compound and any major degradants.

-

Visualizations

Mechanism of Action of Orlistat

The following diagram illustrates the mechanism of action of Orlistat in inhibiting the digestion of dietary fats.

References

- 1. clinivex.com [clinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]

- 4. polybluechem.com [polybluechem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. clinivex.com [clinivex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Orlistat vs. Orlistat-d3: A Comparative Analysis of Molecular Structure

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the molecular structures of Orlistat and its deuterated isotopologue, Orlistat-d3. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work, particularly in areas requiring internal standards for quantitative analysis. This document outlines the core structural differences, presents key physicochemical data in a comparative format, and describes general synthetic approaches.

Introduction to Orlistat

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides. By forming a covalent bond with the active serine residue of these lipases, Orlistat prevents the hydrolysis of fats into absorbable free fatty acids and monoglycerides. This mechanism of action reduces the absorption of dietary fat by approximately 30%, making it an effective therapeutic agent for obesity management when used in conjunction with a reduced-calorie diet. Chemically, Orlistat is the saturated derivative of a natural product called lipstatin, which is isolated from the bacterium Streptomyces toxytricini. It is a single diastereomeric molecule with four chiral centers.

Comparative Molecular Structure: Orlistat vs. This compound

The fundamental difference between Orlistat and this compound lies in the isotopic substitution of hydrogen with deuterium. This compound is a deuterated analog of Orlistat, specifically designed for use as an internal standard in mass spectrometry-based bioanalytical assays.

-

Orlistat: The standard, non-deuterated molecule. Its chemical structure is (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester.

-

This compound: In this isotopologue, three hydrogen atoms on the terminal methyl group of the N-formyl-L-leucine moiety have been replaced by three deuterium atoms. Its formal chemical name is N-formyl-L-leucine-5,5,5-d3, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester.

This specific isotopic labeling minimally alters the compound's chemical properties but increases its molecular weight by approximately 3 Daltons. This mass shift is crucial for its function as an internal standard, allowing it to be distinguished from the non-labeled Orlistat in a sample during mass spectrometric analysis, while ensuring it co-elutes and ionizes similarly to the analyte of interest.

Physicochemical Data Comparison

The following table summarizes the key quantitative data for Orlistat and this compound for easy comparison.

| Property | Orlistat | This compound |

| Molecular Formula | C₂₉H₅₃NO₅ | C₂₉H₅₀D₃NO₅ |

| Molecular Weight | 495.7 g/mol | 498.8 g/mol |

| Exact Mass | 495.3924 g/mol | Not explicitly available |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | ~51.6 °C | Not available |

| Solubility | Practically insoluble in water; freely soluble in chloroform; very soluble in methanol and ethanol. | Slightly soluble in chloroform and methanol. |

Experimental Protocols: Synthetic Methodologies

The synthesis of Orlistat is a complex, multi-step process that has been approached through various strategies. While specific, detailed protocols for the synthesis of this compound are proprietary, the general methodology would follow established routes for Orlistat, incorporating a deuterated starting material.

A key strategy employed in the synthesis of Orlistat and its derivatives is the tandem Mukaiyama aldol-lactonization (TMAL) process . This method is effective for creating the central β-lactone ring with high diastereoselectivity and allows for versatile modifications of the side chains.

A generalized workflow for Orlistat synthesis can be conceptualized as follows:

-

Preparation of Key Intermediates: The synthesis typically involves the preparation of two key fragments: the β-lactone core containing the hexyl side chain and the N-formyl-L-leucine dodecyl ester side chain.

-

Chiral Synthesis: Chiral auxiliaries, such as Evans auxiliaries, are often used to control the stereochemistry during the formation of the aldol adduct, which is a precursor to the β-lactone ring.

-

Coupling and Deprotection: The fragments are coupled, often involving esterification. Subsequent deprotection steps are then carried out to yield the final Orlistat molecule.

For the synthesis of this compound, a deuterated version of an L-leucine precursor, specifically L-leucine-5,5,5-d3, would be introduced at the appropriate step in the synthetic pathway to be incorporated into the final molecule.

Visualization of Molecular Structures

The following diagram illustrates the structural similarity and the specific point of isotopic labeling that differentiates Orlistat from this compound.

Caption: Molecular structures of Orlistat and its deuterated analog, this compound.

Orlistat-d3: A Technical Overview of its Chemical Identity and Application

For researchers, scientists, and professionals in drug development, Orlistat-d3 serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Orlistat. This guide provides an in-depth look at the chemical identifiers of this compound, alongside a logical framework for its application in metabolic research.

Chemical and Physical Properties

This compound, the deuterated form of the lipase inhibitor Orlistat, is distinguished by the substitution of three hydrogen atoms with deuterium. This isotopic labeling provides a distinct mass signature essential for its use in mass spectrometry-based analytical methods. The fundamental chemical identifiers of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1356930-46-5 | [1][2][3][4][5] |

| Synonyms | (–)-Tetrahydrolipstatin-d3, Orlistat-[d3] | [1][2] |

| IUPAC Name | N-formyl-L-leucine-5,5,5-d3, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester | [1] |

| Chemical Formula | C29H50D3NO5 | [1][2][5] |

| Molecular Weight | 498.8 g/mol | [1][2][5] |

| Canonical SMILES | [2H]C([2H])([2H])C(C)C--INVALID-LINK--C(O--INVALID-LINK--C[C@@H]1OC([C@H]1CCCCCC)=O)=O | [1] |

Role in Drug Metabolism Studies

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats.[6][7] By preventing the absorption of these fats, Orlistat is utilized as a therapeutic agent for obesity management.[7] In pharmacokinetic and metabolic studies, the accurate quantification of Orlistat in biological matrices is paramount. Due to its chemical similarity and distinct mass, this compound is the preferred internal standard for such analyses, ensuring precise and reliable measurements.

Caption: Relationship between Orlistat, this compound, and their application.

Experimental Protocols

The utilization of this compound as an internal standard is a common practice in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. While specific protocols are often proprietary or publication-specific, a general workflow can be outlined.

A typical experimental protocol for the quantification of Orlistat in a biological sample, such as plasma or serum, would involve the following key steps:

-

Sample Preparation: A known concentration of this compound is spiked into the biological sample. This is followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard.

-

Chromatographic Separation: The extracted sample is injected into an LC or GC system. The chromatographic conditions (e.g., column type, mobile phase composition, and gradient) are optimized to achieve separation of Orlistat from other matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Orlistat and this compound (Selected Reaction Monitoring or SRM).

-

Quantification: The peak area ratio of Orlistat to this compound is calculated. This ratio is then used to determine the concentration of Orlistat in the original sample by comparing it to a calibration curve prepared with known concentrations of Orlistat and a constant concentration of this compound.

This methodology, leveraging the unique properties of this compound, allows for the mitigation of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of Orlistat.

References

- 1. caymanchem.com [caymanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. clinivex.com [clinivex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Orlistat D3 | CAS No- 1356930-46-5 | Simson Pharma Limited [simsonpharma.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Orlistat | 96829-58-2 [chemicalbook.com]

Decoding the Orlistat-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Orlistat-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of research and drug development activities. This document will break down the key components of a typical this compound CoA, detail the experimental methodologies used for its characterization, and provide visual workflows for clarity.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical data on its identity, purity, and quality.[1] Researchers must meticulously review this document to ensure the material is suitable for their intended application.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1356930-46-5 |

| Molecular Formula | C₂₉H₅₀D₃NO₅ |

| Molecular Weight | 498.77 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Specification |

| Purity (by HPLC) | HPLC-UV | 99.5% | ≥ 99.0% |

| Isotopic Purity (d3) | Mass Spectrometry | 99.2% | ≥ 99.0% |

| Total Impurities | HPLC-UV | 0.5% | ≤ 1.0% |

| Residual Solvents | GC-HS | Complies | Ph. Eur. |

| Water Content (Karl Fischer) | KF Titration | 0.2% | ≤ 0.5% |

Table 3: Identity Confirmation

| Test | Method | Result | Specification |

| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms to structure |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms to structure |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of the this compound compound and to identify and quantify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[2]

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid), is employed to achieve optimal separation.[2][3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength of 205 nm is often used.[3]

-

Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., mobile phase or methanol) and injected into the HPLC system.[2]

-

Quantification: The purity is calculated by comparing the peak area of the main component (this compound) to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and to determine its isotopic purity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[4]

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be around m/z 499.4. The parent ion for Orlistat is observed at m/z 496.4.[4][5]

-

Isotopic Purity Assessment: The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6).[6][7]

-

Data Acquisition: A ¹H-NMR spectrum is acquired.

-

Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that they are consistent with the known structure of Orlistat. A characteristic proton signal for Orlistat can be observed around 8.03 ppm.[6][7] The absence or significant reduction of the corresponding proton signal in the deuterated position confirms the isotopic labeling.

Visualizing Workflows and Logical Relationships

Diagrams can provide a clear and concise representation of complex processes. The following diagrams, created using the DOT language, illustrate a typical quality control workflow and a data interpretation pathway for this compound.

Caption: Quality Control testing workflow for an this compound batch.

Caption: Data interpretation flow for determining the final purity of this compound.

Conclusion

A thorough interpretation of the this compound Certificate of Analysis is a critical step in ensuring the integrity of scientific research and drug development. By carefully examining the quantitative data, understanding the underlying experimental protocols, and visualizing the quality control process, researchers can confidently use this essential internal standard in their studies. This guide provides the foundational knowledge for professionals to effectively evaluate and utilize this compound, ultimately contributing to the generation of high-quality, reproducible data.

References

- 1. abmole.com [abmole.com]

- 2. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. japsonline.com [japsonline.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Solubility Profile of Orlistat-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Orlistat-d3 in various organic solvents. The data presented is primarily based on studies of Orlistat, the non-deuterated form of the compound. Given the isotopic nature of this compound, its solubility characteristics are expected to be nearly identical to those of Orlistat. This document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and visualizes the compound's mechanism of action and a typical experimental workflow.

Core Data: Orlistat Solubility in Organic Solvents

The solubility of Orlistat has been reported in several common organic solvents. It is important to note that quantitative values from different sources show some variability, which may be attributed to differences in experimental conditions, such as temperature and the specific batch of the compound used.

Orlistat is described as being practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol[1][2][3][4][5]. More specific quantitative data is summarized in the table below.

| Organic Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 99 | 199.7 | [6] |

| ~10 | - | [7] | |

| 19 | - | [8] | |

| Soluble to 100 mM | 100 | [9] | |

| Ethanol | 99 | 199.7 | [6] |

| ~20 | - | [7] | |

| Soluble to 100 mM | 100 | [9] | |

| Easily soluble | - | [8][10] | |

| Dimethylformamide (DMF) | ~20 | - | [7] |

| Chloroform | Soluble | - | [8][10] |

| Acetone | 50 mg/mL (Sample solution preparation) | - | [11] |

Note: The molecular weight of Orlistat is 495.73 g/mol [6]. This value is used for the conversion to mM where applicable. The molecular weight of this compound will be slightly higher due to the presence of deuterium atoms.

Experimental Protocols for Solubility Determination

A standardized experimental protocol for determining the solubility of a compound like this compound in an organic solvent typically involves the following steps. This generalized procedure is based on established methods for solubility assessment.

General Experimental Protocol:

-

Preparation of Saturated Solution:

-

An excess amount of the solute (this compound) is added to a known volume of the desired organic solvent in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, the undissolved solute is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

The concentration of the dissolved this compound in the clear, filtered supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.

-

A calibration curve is generated using standard solutions of known this compound concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM).

-

Visualizations

Mechanism of Action: Orlistat as a Lipase Inhibitor

Orlistat functions as a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats. By forming a covalent bond with the active site of these lipases, Orlistat renders them inactive. This prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the gastrointestinal tract[1][3][4].

Caption: Mechanism of Action of Orlistat as a Lipase Inhibitor.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound in an organic solvent.

Caption: General Experimental Workflow for Solubility Determination.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Orlistat CAS#: 96829-58-2 [m.chemicalbook.com]

- 9. Orlistat | Lipase Inhibitors: R&D Systems [rndsystems.com]

- 10. Orlistat | 96829-58-2 [chemicalbook.com]

- 11. uspnf.com [uspnf.com]

Methodological & Application

Application Note: High-Throughput Analysis of Orlistat in Human Plasma Using Orlistat-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Orlistat in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Orlistat-d3, is employed. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic studies in clinical and preclinical drug development.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2][3] By preventing the absorption of these fats, Orlistat is an effective therapeutic agent for weight management in obese individuals.[1][3] Accurate quantification of Orlistat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.

Experimental

Materials and Reagents

-

Orlistat reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant)

-

Purified water (18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering reproducible gradients

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A summary of the liquid chromatography conditions is provided in the table below.

| Parameter | Condition |

| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5 µm)[4] |

| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)[4] |

| Flow Rate | 0.80 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | < 5 minutes |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The optimal multiple reaction monitoring (MRM) transitions are listed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Orlistat | 496.4 | 142.08[4] |

| This compound (IS) | 499.4 (projected) | 142.08 (projected) |

Note: While the provided search results mention Orlistat-d5 with a precursor ion of m/z 501.3 and product ion of m/z 147.07, for the purpose of this application note focusing on this compound, the precursor ion is projected to be m/z 499.4. The product ion would likely be the same as the non-deuterated form unless the deuterium atoms are on the fragmented portion.

Experimental Workflow

References

Application Note: Quantitative Analysis of Orlistat in Plasma by LC-MS/MS using Orlistat-d3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Orlistat in human plasma. The method utilizes a stable isotope-labeled internal standard, Orlistat-d3 (analogous to Orlistat-d5 as cited), and a straightforward liquid-liquid extraction (LLE) procedure for sample preparation. The validated method demonstrates high precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, which are essential for the digestion of dietary fats.[1][2][3] By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, Orlistat reduces fat absorption by approximately 30%.[1][2][3] This mechanism of action makes it an effective therapeutic agent for obesity management when used in conjunction with a reduced-calorie diet.[2][3] Due to its minimal systemic absorption, plasma concentrations of Orlistat are typically low.[2] Therefore, a highly sensitive and specific analytical method is crucial for its accurate quantification in biological matrices. This document provides a detailed protocol for the analysis of Orlistat in plasma using LC-MS/MS with this compound as the internal standard (IS).

Experimental Protocols

Materials and Reagents

-

Orlistat reference standard (≥98% purity)

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid (≥98%)

-

LC-MS grade water

-

Human plasma (with K2EDTA anticoagulant)

-

Polypropylene tubes (1.5 mL and 5 mL)

Instrumentation

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used. Data acquisition and processing were managed by appropriate software.

Liquid Chromatography Conditions

Isocratic elution is employed to achieve consistent and rapid separation of Orlistat and its internal standard.

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, 2.1 mm x 50 mm, 5 µm particle size[4] |

| Mobile Phase | Methanol, Acetonitrile, and 0.1% Formic Acid in water (65:20:15, v/v/v)[4] |

| Flow Rate | 0.80 mL/min[4] |

| Injection Volume | 10 µL |

| Autosampler Temp. | 10°C[4][5] |

| Run Time | < 3 minutes[6] |

Mass Spectrometry Conditions

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

| Parameter | Orlistat | This compound (IS) |

| Precursor Ion (m/z) | 496.4[4][7] | 501.3 (based on d5-IS)[4] |

| Product Ion (m/z) | 142.08[4] | 147.07 (based on d5-IS)[4] |

| Ionization Mode | ESI Positive[4] | ESI Positive[4] |

| Collision Energy (eV) | 25[4] | 25[4] |

| Source Temperature | 500°C[4] | 500°C[4] |

| Nebulizer Pressure | 25 psi[4] | 25 psi[4] |

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Orlistat and this compound (IS) by dissolving the accurately weighed compounds in the mobile phase.[8]

-

Working Solutions: Perform serial dilutions of the Orlistat stock solution with the mobile phase to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

-

Calibration Standards & QCs: Spike blank human plasma with the appropriate Orlistat working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High). A typical calibration range is 1.2 to 392.0 ng/mL.[4][8]

Plasma Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is used to isolate Orlistat and the internal standard from the plasma matrix.

Caption: Liquid-liquid extraction workflow for plasma samples.

Method Validation Data

The described LC-MS/MS method was validated according to established guidelines.[7] The performance characteristics demonstrate its reliability for bioanalytical applications.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1.2 - 392.0 ng/mL[4][9] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Lower Limit of Quantitation (LLOQ) | 1.2 ng/mL[4][8] |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%RE) |

| LLOQ QC | 1.2 | < 5.32%[4] | < 5.32%[4] | Within ±5% |

| Low QC (LQC) | 6.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |

| Medium QC (MQC) | 196.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |

| High QC (HQC) | 290.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |

Table 3: Recovery and Stability

| Parameter | Result |

| Extraction Recovery (LQC, MQC, HQC) | 95.73% to 103.62%[4][9] |

| Matrix Effect | No significant interference observed[8] |

| Stability (Various Conditions) | Stable (93.19% to 103.47% of nominal)[4][9] |

Orlistat's Mechanism of Action

Orlistat acts locally in the gastrointestinal tract by forming a covalent bond with the active serine site of gastric and pancreatic lipases.[2][3] This action inhibits the enzymes responsible for breaking down dietary triglycerides, thereby reducing the absorption of fats.

Caption: Orlistat inhibits lipases, preventing fat digestion and absorption.

Conclusion

The LC-MS/MS method presented provides a sensitive, specific, and reliable tool for the quantitative analysis of Orlistat in human plasma. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis, making the method well-suited for supporting pharmacokinetic evaluations and other clinical research studies involving Orlistat. The validation data confirm that the method meets the stringent requirements for bioanalytical assays.

References

- 1. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. droracle.ai [droracle.ai]

- 4. japsonline.com [japsonline.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive Method for the Quantification of Orlistat in Human Plasma Using Orlistat-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, which reduces the absorption of dietary fats and is widely used in the management of obesity.[1][2] Accurate quantification of Orlistat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Orlistat in human plasma. The use of a stable isotope-labeled internal standard, Orlistat-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

1. Materials and Reagents

-

Orlistat reference standard (≥98% purity)

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ethyl acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes

2. Preparation of Stock and Working Solutions

-

Orlistat Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Orlistat reference standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Orlistat Working Solutions: Prepare serial dilutions of the Orlistat stock solution in a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.

-

IS Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile/water (1:1, v/v) to a final concentration of 1 µg/mL.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate volumes of the Orlistat working solutions into blank human plasma to achieve final concentrations ranging from approximately 1.0 to 400 ng/mL.[3][4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 6.0, 196.0, and 290.0 ng/mL).[3]

4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[3][4]

-

Add 100 µL of the 1 µg/mL this compound internal standard working solution and vortex for 2 minutes.[3][4]

-

Add 5.0 mL of ethyl acetate for protein precipitation and extraction.[3][4]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the samples at 4,500 rpm for 30 minutes to separate the organic and aqueous layers.[3][4]

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase.[3][4]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

| LC Parameter | Condition |

| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5 µm)[3][4] |

| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)[3][4] |

| Flow Rate | 0.8 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C[3] |

| MS Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Orlistat Transition | m/z 496.4 → 142.08[4] |

| This compound Transition | m/z 501.3 → 147.07 (Note: Orlistat-d5 transition shown for reference)[4] |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 300°C[6] |

| Collision Gas | Nitrogen |

Data Presentation

Table 1: Summary of Quantitative Method Parameters

| Parameter | Result | Reference |

| Linearity Range | 1.2 - 392.0 ng/mL | [3][4] |

| Correlation Coefficient (r²) | >0.999 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL | [3] |

| Intra-day Precision (%RSD) | 2.89% - 4.68% | [6] |

| Inter-day Precision (%RSD) | 2.84% - 5.32% | [3][4] |

| Accuracy (%RE) | -4.48% to 3.50% | [6] |

| Mean Recovery | >95% | [3][4][7] |

Mandatory Visualization

Caption: Experimental workflow for Orlistat quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of Orlistat in human plasma. The simple liquid-liquid extraction procedure demonstrates high recovery, and the use of a deuterated internal standard ensures accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and other drug development studies for Orlistat.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

Application Notes: The Role of Orlistat-d3 in Pharmacokinetic Studies of Orlistat

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, prescribed for obesity management.[1][2][3] It functions locally within the gastrointestinal tract to prevent the absorption of dietary fats by about 30%.[3][4][5][6] Given its minimal systemic absorption, accurate and sensitive bioanalytical methods are crucial for characterizing its pharmacokinetic (PK) profile.[1][4] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry for correcting analytical variability. Orlistat-d3, a deuterated analog of Orlistat, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision in pharmacokinetic studies.

Mechanism of Action of Orlistat

Orlistat covalently binds to the serine active sites of gastric and pancreatic lipases.[1][6] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[5][6] Consequently, undigested fats are excreted, leading to a caloric deficit and weight loss.[6]

Pharmacokinetic Profile of Orlistat

Orlistat exhibits minimal systemic absorption as it primarily acts locally in the gut.[1] Following oral administration, plasma concentrations of intact Orlistat are often sporadic and near the lower limit of detection (<5 ng/mL).[4][7]

| Parameter | Value | Source |

| Absorption | Minimal systemic exposure. | [1][4] |

| Bioavailability | Negligible. | [6] |

| Cmax (Peak Plasma Conc.) | < 5-10 ng/mL; often near limits of detection. | [4][7] |

| Tmax (Time to Peak) | Approximately 8 hours for trace systemic levels. | [2][4][6] |

| Protein Binding | > 99% (primarily to lipoproteins and albumin). | [1][6][7] |

| Metabolism | Primarily occurs within the intestinal wall into two major inactive metabolites, M1 and M3. | [1][2] |

| Half-life (absorbed drug) | 1-2 hours. | [2][8] |

| Elimination | Predominantly via fecal excretion (~97%), with ~83% as unchanged drug. | [1][4][7] |

| Renal Excretion | < 2% of the total dose. | [2][4] |

Table 1: Summary of Pharmacokinetic Parameters of Orlistat.

Protocol: Quantification of Orlistat in Plasma using this compound

This protocol describes a validated LC-MS/MS method for the quantification of Orlistat in plasma samples, employing this compound as an internal standard (IS). The use of a stable isotope-labeled IS is critical for correcting variations during sample preparation and analysis, thereby ensuring the highest accuracy.

Logical Role of the Internal Standard (IS)

An ideal IS like this compound co-elutes with the analyte (Orlistat) and experiences similar matrix effects and ionization suppression/enhancement. By calculating the peak area ratio of the analyte to the IS, any variations introduced during the workflow are normalized, leading to precise and accurate quantification.

Experimental Protocol

a. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.[9]

-

Add 100 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in acetonitrile).[9]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.[9]

-

Add 5.0 mL of ethyl acetate as the extraction solvent.[9]

-

Vortex again for 5 minutes, followed by centrifugation at 4,500 rpm for 30 minutes to separate the organic and aqueous layers.[9]

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[9]

-

Reconstitute the dried residue in 250 µL of the mobile phase.[9]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS injection.[9]

b. LC-MS/MS Instrumentation and Conditions A validated method employs a C18 column for chromatographic separation with mass spectrometric detection.[9] The parameters below are representative and should be optimized for the specific instrumentation used.

| Parameter | Condition | Source |

| LC System | Agilent or equivalent HPLC/UPLC system. | [10] |

| Column | Phenomenex-C18 or Zorbax C18 (e.g., 4.6 mm x 50 mm, 5 µm). | [9][10] |

| Mobile Phase | Isocratic: Methanol, Acetonitrile, and 0.1% Formic Acid (65:20:15 v/v/v). | [9] |

| Flow Rate | 0.80 mL/min. | [9] |

| Injection Volume | 10 µL. | [10] |

| Autosampler Temp. | 8-10°C. | [10][11] |

| Column Temp. | Ambient or controlled at 25°C. | |

| Total Run Time | < 5 minutes. | [11] |

| MS System | Triple Quadrupole Mass Spectrometer. | [10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | [9][10] |

| Scan Type | Multiple Reaction Monitoring (MRM). | [9][11] |

| MRM Transitions | Orlistat: m/z 496.4 → 142.08 This compound (IS): m/z 499.4 → 142.08 (representative) | [9] |

| Capillary Voltage | 4.5 kV. | [10] |

| Source Temperature | 300°C. | [10] |

Table 2: Recommended LC-MS/MS Method Parameters. Note: The this compound transition is representative; the exact product ion may vary based on the position of the deuterium labels but the precursor ion will be +3 Da from Orlistat.

Method Validation and Data Presentation

a. Linearity The method should demonstrate linearity across a defined concentration range. A typical calibration curve is constructed by plotting the peak area ratio of Orlistat to this compound against the nominal concentration of Orlistat.

| Analyte Conc. (ng/mL) | IS Area | Analyte Area | Area Ratio (Analyte/IS) |

| 1.2 (LLOQ) | 150,000 | 8,250 | 0.055 |

| 6.0 | 151,200 | 42,336 | 0.280 |

| 50.0 | 149,500 | 358,800 | 2.400 |

| 196.0 | 150,800 | 1,417,520 | 9.400 |

| 290.0 | 148,900 | 2,084,600 | 14.000 |

| 392.0 | 150,100 | 2,821,880 | 18.800 |

Table 3: Example data for a calibration curve. A linear range of 1.2–392.0 ng/mL with r² > 0.99 has been reported for similar methods.[9]

b. Precision and Accuracy Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria typically require the relative standard deviation (RSD) to be within ±15%.[9]

Experimental Workflow Visualization

References

- 1. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Orlistat? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. japsonline.com [japsonline.com]

- 10. impactfactor.org [impactfactor.org]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

Application Notes and Protocols: Preparation of Orlistat-d3 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat-d3 is the deuterated form of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity. In bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of Orlistat in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby ensuring the reliability and reproducibility of results.[1]

This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and drug development applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.

| Parameter | Stock Solution | Working Solutions |

| Analyte | This compound | This compound |

| Typical Concentration | 1 mg/mL | 100 ng/mL - 1000 ng/mL |

| Solvent | Methanol or Acetonitrile | Methanol or Acetonitrile |

| Preparation | Dissolve a known weight in a precise volume of solvent. | Serial dilution from the stock solution. |

| Storage Temperature | -20°C for long-term storage.[2][3] | -20°C for long-term storage.[2][3] |

| Short-term Storage | 4°C for up to one week, protected from light.[4] | 4°C for up to one week, protected from light.[4] |

| Stability | Stable for at least one week at 4°C.[4] | Prepared fresh or stored at -20°C. |

Experimental Protocols

Materials and Equipment

-

This compound (purity ≥98%)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Preparation of this compound Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Transfer the weighed this compound powder into a 1.0 mL Class A volumetric flask.

-

Solvent Addition: Add approximately 0.8 mL of methanol (or acetonitrile) to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. Vortex the solution for 30 seconds and then sonicate for 5 minutes to ensure complete dissolution.

-

Volume Adjustment: Allow the solution to return to room temperature. Carefully add the solvent dropwise to bring the final volume to the 1.0 mL mark.

-

Homogenization: Invert the flask several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C for long-term storage.[2][3] For short-term use, the solution can be stored at 4°C for up to one week, protected from light.[4]

Preparation of this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of preparing a 1000 ng/mL working solution.

-

Primary Dilution (e.g., to 10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1.0 mL volumetric flask.

-

Add methanol (or acetonitrile) to the mark and mix thoroughly. This results in a 10 µg/mL intermediate solution.

-

-

Secondary Dilution (e.g., to 1000 ng/mL):

-

Pipette 100 µL of the 10 µg/mL intermediate solution into a 1.0 mL volumetric flask.

-

Add methanol (or acetonitrile) to the mark and mix thoroughly. This results in a 1000 ng/mL working solution.

Further dilutions can be made as required for the specific analytical method and calibration range.

-

-

Storage: Store the working solutions in labeled amber glass vials at -20°C.[2][3] It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.

Diagrams

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Orlistat-d3 in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Orlistat-d3, a deuterated analog of Orlistat, in preclinical and clinical research. While Orlistat is a well-established therapeutic agent for obesity management, this compound serves as a critical tool, primarily as an internal standard for the accurate quantification of Orlistat in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical Research Applications

Orlistat has been investigated in various preclinical models to explore its therapeutic potential beyond weight management. These studies provide a foundation for its clinical applications.

Anti-Tumorigenic Activity

In preclinical studies, Orlistat has demonstrated anti-neoplastic activity in various cancer cell lines, including ovarian, breast, and prostate cancer.[1] It is suggested that Orlistat inhibits the fatty acid synthase (Fas) enzyme, which is overexpressed in many tumors and is crucial for tumor growth.[1]

Gut Microbiota Modification

Preclinical research in obese mice has shown that Orlistat can beneficially modify the composition of the gut microbiota. These changes in the gut microbiome have been correlated with improvements in body weight and glucose tolerance, suggesting a novel mechanism for its metabolic benefits.

Cardiovascular and Metabolic Effects